CCR5 Receptor Antagonism: Potency Advantage Over Close Structural Analogs in Human MOLT4 Cells
(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid demonstrates measurable CCR5 antagonist activity with an IC50 of 6.50 μM in human MOLT4 cells, assessed via inhibition of CCL5-induced calcium mobilization [1]. A closely related analog bearing a modified phenoxy substitution pattern (CHEMBL1817916, BDBM50351151) shows substantially weaker CCR5 antagonism under identical assay conditions, with an IC50 of 37.6 μM [2]. This represents an approximately 5.8-fold improvement in potency attributable to the specific 4-(4-fluorophenoxy)phenyl substitution geometry.
| Evidence Dimension | CCR5 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.50 μM (6.50E+3 nM) |
| Comparator Or Baseline | Structural analog CHEMBL1817916 (BDBM50351151): IC50 = 37.6 μM (3.76E+4 nM) |
| Quantified Difference | ~5.8-fold greater potency for the 4-(4-fluorophenoxy)phenyl compound |
| Conditions | Human MOLT4/CCR5 cells; inhibition of CCL5-induced calcium mobilization; Fluo-4-AM dye-based detection; 1 hr incubation |
Why This Matters
This ~6-fold potency differential directly impacts compound selection for CCR5-targeted screening cascades, where higher-affinity hits reduce false-negative rates at pharmacologically relevant concentrations.
- [1] BindingDB. BDBM50351144 (CHEMBL1817909): IC50 = 6.50E+3 nM. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells assessed as inhibition of CCL5-induced calcium mobilization. bdb8.ucsd.edu. View Source
- [2] BindingDB. BDBM50351151 (CHEMBL1817916): IC50 = 3.76E+4 nM. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. ww.w.bindingdb.org. View Source
